molecular formula C15H18N2O4 B2559597 1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid CAS No. 887833-71-8

1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid

Cat. No. B2559597
CAS RN: 887833-71-8
M. Wt: 290.319
InChI Key: ZUUISFSUTQXIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid is a complex organic compound. It is related to isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety .


Molecular Structure Analysis

The molecular structure of related compounds suggests that 1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid would have a complex structure. For example, N-BOC-4-Piperidinecarboxylic acid, a related compound, has a molecular formula of C11H19NO4 .

Scientific Research Applications

Pharmacology: Drug Design and Development

1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid: is a valuable compound in pharmacology, particularly in the design and development of new drugs. Its piperidine core is a common motif in many pharmaceuticals due to its ability to interact with various biological targets . The benzamidoacetyl group can be modified to produce derivatives with potential therapeutic effects, such as inhibitors for enzymes or receptors involved in disease pathways.

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, this compound serves as a versatile building block. Its reactive sites allow for various chemical transformations, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and material science. It can undergo reactions such as cyclization, amination, and annulation, which are crucial in constructing cyclic and heterocyclic compounds .

Biochemistry: Enzyme Inhibition Studies

Biochemically, 1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid can be used to study enzyme inhibition. Its structure can mimic the transition states of enzymatic reactions or bind to active sites, providing insights into enzyme mechanisms and aiding in the development of enzyme inhibitors that can regulate metabolic pathways .

Materials Science: Functional Materials Development

In materials science, derivatives of this compound could be used to develop functional materials. For instance, incorporating the piperidine moiety into polymers may result in materials with unique properties like enhanced flexibility or thermal stability, potentially useful in electronics or as specialty coatings .

Analytical Chemistry: Chromatography and Spectroscopy

This compound can also play a role in analytical chemistry. It could serve as a standard or reagent in chromatographic methods to help identify or quantify similar compounds. Additionally, its distinct spectroscopic properties can be utilized in NMR or mass spectrometry for structural elucidation of related molecules .

Medicinal Chemistry: Lead Compound Optimization

In medicinal chemistry, 1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid can be a lead compound for optimization. By modifying its structure, researchers can enhance its pharmacokinetic properties, such as solubility and bioavailability, and reduce potential toxicity, thereby creating more effective and safer drugs .

properties

IUPAC Name

1-(2-benzamidoacetyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-13(17-8-6-12(7-9-17)15(20)21)10-16-14(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUISFSUTQXIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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